Technical Guide: Elucidating the Mechanism of Action of 4-(benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Compounds
Technical Guide: Elucidating the Mechanism of Action of 4-(benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, quantitative biological activity, or experimental protocols for the compound 4-(benzyloxy)-N-5-quinolinylbenzamide . This guide, therefore, provides an in-depth technical overview of the established mechanisms of action for structurally related quinoline and benzamide derivatives. The information presented herein is intended to serve as a valuable resource for researchers by providing context and potential avenues of investigation for novel compounds such as 4-(benzyloxy)-N-5-quinolinylbenzamide.
Quinoline-Based DNA Methyltransferase (DNMT) Inhibitors
Derivatives of quinoline have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.
Mechanism of Action
Quinoline-based DNMT inhibitors, such as SGI-1027, function as non-nucleoside inhibitors of DNA methylation.[1][2] These compounds are competitive inhibitors with respect to the DNA substrate and non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet).[1][2] The proposed mechanism involves the interaction of these small molecules with the DNA substrate, which in turn inhibits the binding and catalytic activity of DNMT enzymes.[1][2] Some potent analogs of SGI-1027 have been shown to be strong DNA intercalators.[2][3] Inhibition of DNMTs leads to the hypomethylation of DNA, which can result in the re-expression of silenced tumor suppressor genes.[4][5] Furthermore, some quinoline-based inhibitors can induce the degradation of DNMT1 via the proteasomal pathway.[4][5]
Quantitative Data: In Vitro Inhibition of DNMTs by SGI-1027 and Analogs
| Compound | Target | IC50 (µM) | Substrate | Reference |
| SGI-1027 | DNMT1 | 12.5 | poly(dI-dC) | [6] |
| DNMT3A | 8 | poly(dI-dC) | [6] | |
| DNMT3B | 7.5 | poly(dI-dC) | [6] | |
| M.SssI | 6-13 | [4] | ||
| Analog 5 | hDNMT3A | 0.9 | [6] | |
| Analog 12 | hDNMT1 | 6.8 | [7] | |
| hDNMT3A/3L | 2.5 | [7] | ||
| Analog 16 | hDNMT1 | 4.8 | [7] | |
| hDNMT3A/3L | 1.8 | [7] | ||
| Analog 31 | hDNMT1 | 7.3 | [7] | |
| hDNMT3A/3L | 2.6 | [7] | ||
| Analog 32 | hDNMT1 | 5.1 | [7] | |
| hDNMT3A/3L | 2.2 | [7] |
Experimental Protocols
DNMT Activity/Inhibition Assay (Colorimetric)
This assay measures the total DNMT activity by quantifying the methylation of a DNA substrate coated on microplate wells.
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Substrate Coating: A cytosine-rich DNA substrate is stably coated on the strip wells.
-
Methylation Reaction: Nuclear extracts or purified DNMT enzymes are added to the wells along with S-adenosyl-l-methionine (AdoMet). The DNMTs transfer a methyl group from AdoMet to the cytosine residues of the DNA substrate. For inhibition studies, the test compound is pre-incubated with the enzyme.
-
Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine (5-mC) antibody.
-
Quantification: An ELISA-like reaction with a colorimetric readout at 450 nm is used to quantify the amount of methylated DNA, which is proportional to the DNMT activity.[8][9]
DNMT1 Degradation Assay (Western Blot)
This protocol is used to assess the effect of a compound on the protein levels of DNMT1.
-
Cell Treatment: Cancer cell lines (e.g., RKO, HCT116) are treated with the test compound at various concentrations and for different time points.[5]
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific antibodies against DNMT1.[5] Loading controls, such as Ku-70 or actin, are used to ensure equal protein loading.
-
Analysis: The intensity of the DNMT1 band is quantified to determine the extent of protein degradation.[5]
Visualization of DNMT Inhibition Pathway
Caption: Mechanism of quinoline-based DNMT inhibitors.
4-[(Quinolin-4-yl)amino]benzamide Derivatives as Anti-Influenza Agents
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been synthesized and evaluated for their potential as anti-influenza virus agents.
Mechanism of Action
These compounds are proposed to target the influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits. This complex is essential for the transcription and replication of the viral RNA genome.[10] Molecular docking studies suggest that the 4-[(quinolin-4-yl)amino]benzamide scaffold can interact with the PA-PB1 subunit interface, thereby disrupting the formation or function of the RdRp complex.[10] Specifically, interactions such as Pi-Pi stacking with key amino acid residues (e.g., TRP706) and the formation of salt bridges (e.g., with LYS643) within the polymerase active site are predicted to be crucial for their inhibitory activity.[10]
Quantitative Data: Anti-Influenza Activity of 4-[(Quinolin-4-yl)amino]benzamide Derivatives
| Compound | Virus Strain | Assay | EC50 (µM) | IC50 (µM) | Reference |
| G07 | A/WSN/33 (H1N1) | Cytopathic Effect | 11.38 ± 1.89 | - | [11] |
| A/WSN/33 (H1N1) | Plaque Inhibition | - | 0.23 ± 0.15 | [11] | |
| Amodiaquine | A/WSN/33 (H1N1) | 6.3 | - | [10] |
Experimental Protocols
Cytopathic Effect (CPE) Assay
This assay determines the concentration of a compound that protects cells from virus-induced cell death.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.
-
Infection and Treatment: Confluent cell monolayers are infected with the influenza virus and simultaneously treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a period that allows for the development of viral CPE in untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read on a microplate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated.[11]
Plaque Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Infection: Confluent MDCK cell monolayers in 6-well plates are infected with a low multiplicity of infection (MOI) of the influenza virus.
-
Overlay and Treatment: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated until visible plaques are formed in the untreated control wells.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[11]
Visualization of Influenza RdRp Inhibition
Caption: Inhibition of influenza virus RNA polymerase.
Benzyloxy-Quinoxaline Derivatives as Histone Deacetylase (HDAC) Inhibitors
Structurally related benzyloxy-quinoxaline derivatives have been identified as antiproliferative agents that function through the inhibition of histone deacetylases (HDACs).
Mechanism of Action
HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[12] The deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[12] HDAC inhibitors block the catalytic activity of HDACs, leading to the hyperacetylation of histones and other proteins.[13] This results in a more relaxed chromatin structure, allowing for the transcription of genes, including tumor suppressor genes like p21, that can induce cell cycle arrest, differentiation, and apoptosis.[14][15] Some benzyloxy-quinoxaline derivatives have been shown to specifically inhibit HDAC6 through binding to its unique zinc finger ubiquitin-binding domain.[16]
Quantitative Data: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
| Compound | Cell Line | IC50 (µM) | Reference |
| 6k | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [16] |
| HCT-116 (Colon Cancer) | 10.88 ± 0.8 | [16] | |
| HeLa (Cervical Cancer) | 9.46 ± 0.7 | [16] | |
| PC-3 (Prostate Cancer) | 12.17 ± 0.9 | [16] | |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 | [16] |
| HCT-116 | 5.23 ± 0.3 | [16] | |
| HeLa | 8.87 ± 0.6 | [16] | |
| PC-3 | Not Reported | [16] |
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.
-
Reaction Setup: The assay is performed in a 96-well plate. Nuclear extracts, immunoprecipitated HDACs, or purified recombinant HDACs are incubated with a fluorogenic HDAC substrate, which is an acetylated peptide conjugated to a quenched fluorophore (e.g., AMC).[17][18] For inhibitor screening, the enzyme is pre-incubated with the test compound.
-
Deacetylation Reaction: HDACs in the sample deacetylate the substrate.
-
Developer Addition: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorophore.[18]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm for AMC).[18] The fluorescence intensity is directly proportional to the HDAC activity.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[19]
Visualization of HDAC Inhibition and Downstream Cellular Effects
Caption: HDAC inhibition leads to gene expression and cell death.
References
- 1. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on the mechanism of quinoline-based DNA Methyltransferase inhibitors - Research - Institut Pasteur [research.pasteur.fr]
- 3. biorxiv.org [biorxiv.org]
- 4. A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]


